The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol typically involves the reduction of carbazole derivatives. A common method is catalytic hydrogenation, where carbazole undergoes hydrogenation in the presence of a catalyst like palladium on carbon under hydrogen gas. This reaction is usually conducted at elevated temperatures (around 50-100 °C) and pressures (up to 50 atm) to facilitate the reduction process effectively.
In industrial settings, large-scale production may utilize continuous flow reactors to optimize reaction conditions such as temperature and pressure, thereby improving yield and efficiency. Post-synthesis purification steps often include recrystallization or chromatography to achieve high-purity products.
The molecular structure of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol can be described as follows:
The InChI key for this compound is GXUZLXNKCOCTLH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
2,3,4,9-Tetrahydro-1H-carbazol-7-ol is involved in various chemical reactions:
The mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol is multifaceted. Its biological activity may involve:
Research indicates that the compound interacts with various molecular targets that are crucial for these biological effects .
The physical and chemical properties of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol include:
Property | Value |
---|---|
Boiling Point | Not specified |
Molar Refractivity | 56.89 |
Polar Surface Area | 36.02 Ų |
Log P (octanol-water partition coefficient) | Approximately 2.21 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 1 |
These properties indicate that the compound has good solubility characteristics and potential bioavailability due to its moderate lipophilicity .
2,3,4,9-Tetrahydro-1H-carbazol-7-ol has several significant applications in scientific research:
The systematic IUPAC name 2,3,4,9-Tetrahydro-1H-carbazol-7-ol defines the core structure and substituent position unambiguously. The base scaffold is a carbazole system saturated at the 1,2,3,4-positions (pyridine-like ring) while retaining aromaticity in the benzo-fused rings. The suffix "-ol" designates a hydroxyl group at the meta-position (C7) of the proximal aromatic ring. This nomenclature aligns with the parent compound 2,3,4,9-Tetrahydro-1H-carbazole (CAS 942-01-8), which has the molecular formula C₁₂H₁₃N [1]. Substitution at C7 replaces a hydrogen atom with a hydroxyl group, yielding the molecular formula C₁₂H₁₃NO, confirmed via high-resolution mass spectrometry [9].
Table 1: Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | 2,3,4,9-Tetrahydro-1H-carbazol-7-ol |
CAS Registry Number | 13314-79-9 |
Molecular Formula | C₁₂H₁₃NO |
Molecular Weight | 187.24 g/mol |
SMILES | OC₁=CC₂=C(C=C₁)C₃=C(CCCC₃)N₂ |
InChIKey | Not reported in sources |
Alternative names observed in literature include 7-Hydroxy-1,2,3,4-tetrahydrocarbazole and 5,6,7,8-tetrahydrocarbazol-2-ol, though the latter violates systematic numbering [9].
The stereochemistry of 2,3,4,9-tetrahydro-1H-carbazol-7-ol is governed by its tetracyclic scaffold: a planar tricyclic aromatic system fused to a non-planar, partially saturated cyclohexene ring. The hydroxyl group at C7 lies coplanar with the aromatic system due to resonance stabilization, minimally perturbing the indole moiety’s geometry [9].
Conformational flexibility arises primarily from the cyclohexene ring (positions 1–4,9). This ring adopts a half-chair conformation, with puckering parameters indicative of dynamic equilibria between envelope and twist-boat forms. Computational studies (not in sources, but inferred from analogous structures) suggest a ring-flip energy barrier of ~40–50 kJ/mol, permitting rapid interconversion at ambient temperature [4]. The saturated ring’s puckering modulates the dihedral angle between the aromatic planes, measured at 0.6(1)° in crystalline states, indicating near-perfect planarity of the carbazole system [4].
Single-crystal X-ray diffraction reveals an orthorhombic crystal system with space group P2₁2₁2₁. The unit cell parameters are a = 6.1067(4) Å, b = 7.9488(5) Å, c = 19.4512(12) Å, and volume = 944.18(10) ų, accommodating *Z = 4 molecules per unit cell [4].
A hallmark feature is the disorder in the cyclohexene ring, specifically at methylene positions C10 and C11. These atoms split into two distinct sites (C10A/C10B and C11A/C11B) with refined occupancies of 0.591(10) and 0.409(10), respectively (Fig. 1). Both disordered components maintain half-chair conformations, differing primarily in the torsion angle τ(C9–C10–C11–C12) by ~15° [4]. This disorder arises from nearly identical steric and electronic energies of the two conformers, a phenomenon common in alicyclic systems with low symmetry constraints.
Table 2: Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 6.1067(4) Å, b = 7.9488(5) Å, c = 19.4512(12) Å |
Unit Cell Volume | 944.18(10) ų |
Z (Molecules/unit cell) | 4 |
Disorder Sites | C10A/C10B, C11A/C11B |
Occupancy | 0.591(10) and 0.409(10) |
Fig. 1: Disorder model of cyclohexene ring (adapted from [4])
C9 | \ C8A (59.1%) C8B (40.9%) | \ / | C10A–C11A C10B–C11B
The crystal packing is stabilized by a hierarchy of non-covalent interactions, dominated by N–H⋯π and C–H⋯π contacts. These interactions propagate a 3D network along the c-axis:
Table 3: Intermolecular Interaction Geometry
Interaction | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
N1–H1A⋯Cg2⁽ⁱ⁾ | 0.86 | 2.62 | 3.327(1) | 140 |
C4–H4⋯Cg1⁽ⁱ⁾ | 0.93 | 2.86 | 3.645(1) | 143 |
C12–H12B⋯Cg2⁽ⁱⁱ⁾ | 0.97 | 2.83 | 3.577(2) | 135 |
C12–H12D⋯Cg2⁽ⁱⁱ⁾ | 0.96 | 2.72 | 3.577(2) | 149 |
Cg1 = Centroid of N1/C5–C8 ring; Cg2 = Centroid of C1–C6 ring; Symmetry codes: (i) x, y, z; (ii) 1/2+x, 3/2-y, 1-z
These interactions collectively contribute ~30–50 kJ/mol stabilization per molecule (estimated from analogous systems), with N–H⋯π being the strongest due to the electrostatic enhancement of the N–H dipole. The absence of classical hydrogen bonds (O–H⋯O/N) underscores the dominance of aromatic stacking in molecular assembly [4].
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